molecular formula C15H15N5O3S B15186534 Benzoic acid, 2-((4-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide CAS No. 195370-42-4

Benzoic acid, 2-((4-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide

Cat. No.: B15186534
CAS No.: 195370-42-4
M. Wt: 345.4 g/mol
InChI Key: QDWYJIFURJRLEN-UHFFFAOYSA-N
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Description

Benzoic acid, 2-((4-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of benzoic acid, 2-((4-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide involves multiple steps. One common synthetic route includes the nitration of benzoic acid derivatives followed by amination and subsequent hydrazide formation. The reaction conditions typically involve the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions with optimized conditions to maximize yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include strong acids, bases, and specific catalysts. The major products formed depend on the reaction conditions and the reagents used.

Scientific Research Applications

Benzoic acid, 2-((4-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other benzoic acid derivatives with different substituents. What sets benzoic acid, 2-((4-methylphenyl)amino)-4-nitro-, 2-(aminothioxomethyl)hydrazide apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. Other similar compounds might include:

  • Benzoic acid, 2-((4-methylphenyl)amino)-3-nitro-
  • Benzoic acid, 2-((4-methylphenyl)amino)-5-nitro- These compounds can be compared based on their reactivity, stability, and potential applications.

Properties

CAS No.

195370-42-4

Molecular Formula

C15H15N5O3S

Molecular Weight

345.4 g/mol

IUPAC Name

[[2-(4-methylanilino)-4-nitrobenzoyl]amino]thiourea

InChI

InChI=1S/C15H15N5O3S/c1-9-2-4-10(5-3-9)17-13-8-11(20(22)23)6-7-12(13)14(21)18-19-15(16)24/h2-8,17H,1H3,(H,18,21)(H3,16,19,24)

InChI Key

QDWYJIFURJRLEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)NNC(=S)N

Origin of Product

United States

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